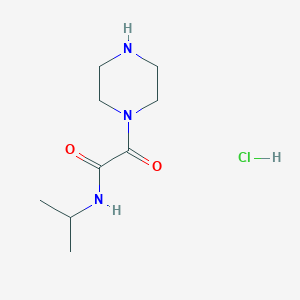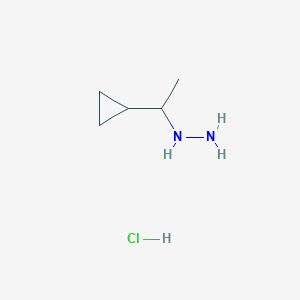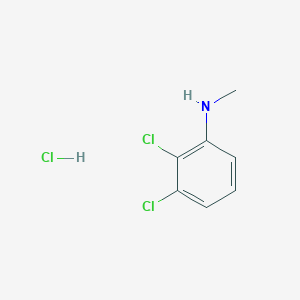![molecular formula C11H17NO B1420294 Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine CAS No. 184970-18-1](/img/structure/B1420294.png)
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine
Descripción general
Descripción
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine, also known as (3-isopropoxyphenyl)-N-methylmethanamine, is a chemical compound with the CAS Number: 184970-18-1 . It has a molecular weight of 179.26 . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is 1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 179.26 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine, due to its structural uniqueness, is primarily involved in the synthesis and chemical characterization studies aimed at exploring new compounds and materials. One such study involves the synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™), highlighting its origins from online legal highs/research chemicals' vendors and its relationship to central nervous system stimulants like fencamfamine (Kavanagh et al., 2013). Another study focuses on the X-ray structures and computational studies of several cathinones, which are structurally related to amphetamines, showcasing the significance of structural analysis in understanding the properties of these compounds (Nycz et al., 2011).
Metabolic and Pharmacokinetic Studies
Further research delves into the metabolic pathways and pharmacokinetic profiles of related compounds, such as the comprehensive study on the metabolism and detectability of 4-methyl-amphetamine and its isomers in rat urine. This study provides insights into the metabolic transformations and the potential for detecting these substances in biological samples, highlighting the role of CYP2D6 in aromatic hydroxylation (Welter et al., 2014).
Structural and Kinetic Characterization
Another area of application is the structural and kinetic characterization of novel metabolites, such as the study on EPZ011652, a protein arginine N-methyltransferase inhibitor. This research outlines the identification of novel aliphatic N-acetylated metabolites and their further metabolic processing, providing valuable information for drug discovery and clinical development (Rioux et al., 2015).
Material Science and Nanotechnology
Research in material science and nanotechnology also finds applications for such compounds, as demonstrated in the synthesis of amine-based fullerene derivatives for polymer solar cells. These studies reveal the potential of modified amines in enhancing the efficiency of organic solar cells, indicating the vast possibilities in renewable energy technologies (Lv et al., 2014).
Chemical Reactivity and Catalysis
In chemical reactivity and catalysis, the carbomethoxylating reactivity of methyl phenyl carbonate toward aromatic amines, facilitated by group 3 metal triflate catalysts, underscores the utility of these compounds in organic synthesis. This research highlights the potential for developing new synthetic routes and catalysts for industrial applications (Distaso & Quaranta, 2004).
Safety and Hazards
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is associated with several hazard statements, including H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-methyl-1-(3-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQQYZRNIQISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)
![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)
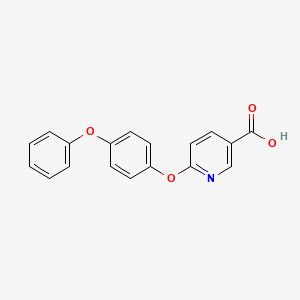


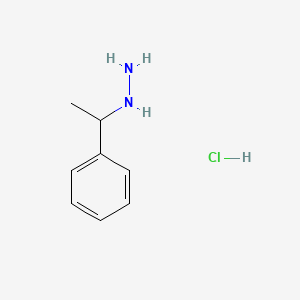
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
